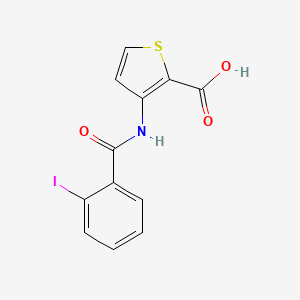

3-(2-Iodobenzamido)thiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Iodobenzamido)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C12H8INO3S It is characterized by the presence of an iodobenzamido group attached to a thiophene ring, which is further substituted with a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Iodobenzamido)thiophene-2-carboxylic acid typically involves the following steps:

Formation of 2-Iodobenzoyl Chloride: This is achieved by reacting 2-iodobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction produces 2-iodobenzoyl chloride as an intermediate.

Amidation Reaction: The 2-iodobenzoyl chloride is then reacted with thiophene-2-carboxylic acid in the presence of a base such as triethylamine (TEA) to form the desired amide bond, resulting in this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Iodobenzamido)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the iodobenzamido group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3).

Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., dichloromethane).

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

Major Products Formed

Substitution: Derivatives with different substituents replacing the iodine atom.

Oxidation: Oxidized thiophene derivatives.

Reduction: Alcohol derivatives of the original compound.

Aplicaciones Científicas De Investigación

Biological Activities

Antimicrobial Properties

Research indicates that thiophene derivatives, including 3-(2-Iodobenzamido)thiophene-2-carboxylic acid, exhibit notable antimicrobial activities. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, derivatives with halogen substitutions have been reported to enhance antibacterial activity due to their ability to disrupt microbial cell membranes .

Anti-inflammatory Effects

Thiophene derivatives have also been studied for their anti-inflammatory properties. The presence of the carboxylic acid group in the structure is believed to contribute to this activity by modulating inflammatory pathways. This has implications for treating conditions characterized by chronic inflammation .

Neuropharmacological Applications

Some studies suggest that compounds similar to this compound may interact with neurotransmitter systems, potentially serving as leads for developing drugs targeting neurological disorders. The structural modifications around the thiophene ring can influence binding affinities to specific receptors, which is crucial for designing effective therapeutic agents .

Agricultural Applications

Herbicidal Activity

Thiophene derivatives have been explored for their herbicidal properties. Research indicates that compounds like this compound can be effective against a range of weed species when applied as foliar sprays or soil treatments. These compounds work by inhibiting specific biochemical pathways in plants, leading to growth inhibition or death .

Pesticide Formulations

In addition to herbicides, thiophene-based compounds are being investigated for use in pesticide formulations. Their ability to disrupt pest physiology through various mechanisms makes them suitable candidates for integrated pest management strategies. The incorporation of these compounds into existing formulations could enhance efficacy while reducing environmental impact .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-(2-Iodobenzamido)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodobenzamido group can facilitate binding to specific molecular targets, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2-Bromobenzamido)thiophene-2-carboxylic acid

- 3-(2-Chlorobenzamido)thiophene-2-carboxylic acid

- 3-(2-Fluorobenzamido)thiophene-2-carboxylic acid

Uniqueness

3-(2-Iodobenzamido)thiophene-2-carboxylic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromine, chlorine, or fluorine analogs. The larger atomic radius and higher polarizability of iodine can enhance certain types of chemical reactions and binding interactions, making this compound particularly valuable in specific research contexts.

Actividad Biológica

3-(2-Iodobenzamido)thiophene-2-carboxylic acid (CAS No. 926186-87-0) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an iodobenzamide and a carboxylic acid group. Its unique structure suggests potential interactions with various biological targets, making it a subject of pharmacological interest.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of thiophene compounds can possess significant antimicrobial properties. The presence of the iodobenzamide moiety may enhance this activity by altering membrane permeability or inhibiting essential bacterial enzymes .

- Anticancer Potential : Compounds with similar structural features have been investigated for their anticancer properties. Studies suggest that such compounds may induce apoptosis in cancer cells by targeting specific signaling pathways, including those involved in cell cycle regulation and apoptosis .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in cellular processes. For instance, it may act as an inhibitor of topoisomerase I, a target for many anticancer drugs .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Interaction with Protein Targets : The compound is believed to interact with specific proteins, potentially altering their function and leading to downstream effects on cellular pathways. This interaction could be mediated through hydrogen bonding or hydrophobic interactions due to the presence of the aromatic iodobenzamide .

- Modulation of Signaling Pathways : By affecting various signaling pathways, the compound may influence processes such as cell proliferation and apoptosis, particularly in cancerous cells .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

- In Vitro Studies : In vitro assays demonstrated that similar thiophene derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that the structural features of these compounds are crucial for their biological efficacy .

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the thiophene ring or the substitution pattern on the benzamide can significantly alter biological activity. For instance, increasing lipophilicity often enhances cellular uptake and bioactivity .

- Pharmacological Applications : The compound's potential as a lead candidate in drug development has been highlighted in recent reviews discussing its role in targeting specific diseases, including cancer and bacterial infections .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

3-[(2-iodobenzoyl)amino]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8INO3S/c13-8-4-2-1-3-7(8)11(15)14-9-5-6-18-10(9)12(16)17/h1-6H,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAGCOMMUUUZHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(SC=C2)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8INO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.